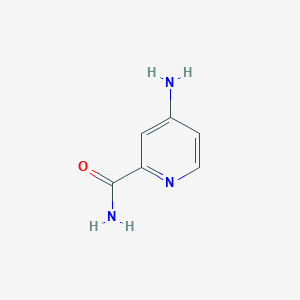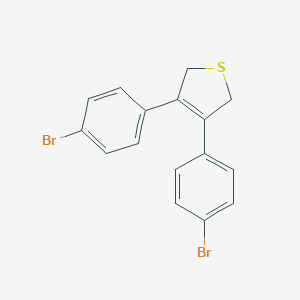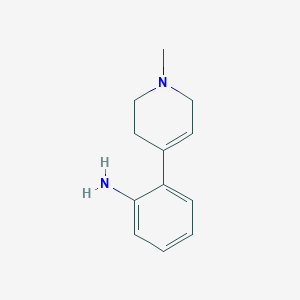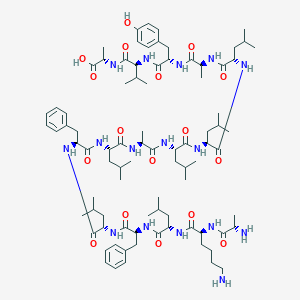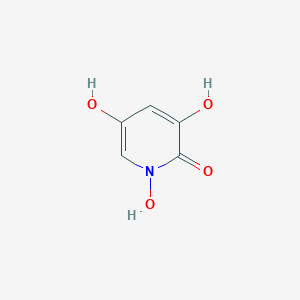
1,3,5-Trihydroxypyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Pyridinetriol, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three hydroxyl groups and an N-oxide functional group on the pyridine ring. The unique structure of 2,3,5-Pyridinetriol, 1-oxide imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Pyridinetriol, 1-oxide typically involves the oxidation of 2,3,5-trihydroxypyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods: Industrial production of 2,3,5-Pyridinetriol, 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Pyridinetriol, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,3,5-Pyridinetriol, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,5-Pyridinetriol, 1-oxide involves its ability to interact with various molecular targets and pathways. The N-oxide functional group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it a valuable catalyst in various organic reactions. Additionally, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrahydropyridine 1-oxide
- Pyridine N-oxide
- 2-Pyridinethiol 1-oxide
Comparison: 2,3,5-Pyridinetriol, 1-oxide is unique due to the presence of three hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like pyridine N-oxide and 2-pyridinethiol 1-oxide have different functional groups that influence their chemical behavior and applications. The presence of multiple hydroxyl groups in 2,3,5-Pyridinetriol, 1-oxide allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
110038-54-5 |
|---|---|
Fórmula molecular |
C5H5NO4 |
Peso molecular |
143.1 g/mol |
Nombre IUPAC |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
Clave InChI |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
SMILES canónico |
C1=C(C(=O)N(C=C1O)O)O |
Sinónimos |
2,3,5-Pyridinetriol,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


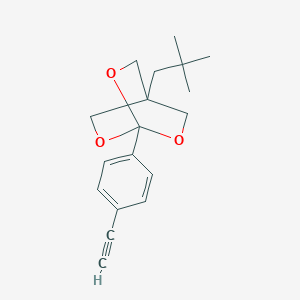
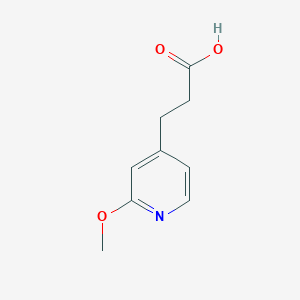
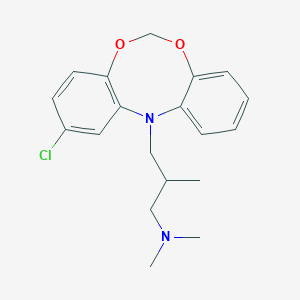
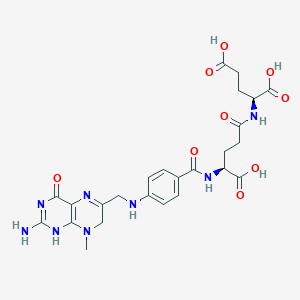
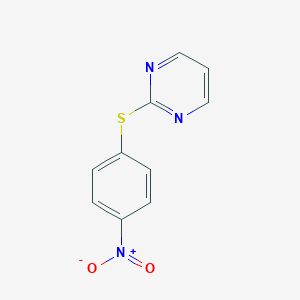
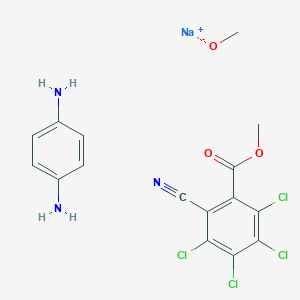
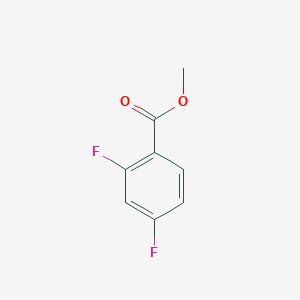
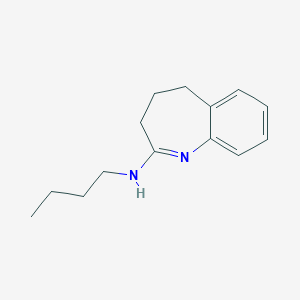
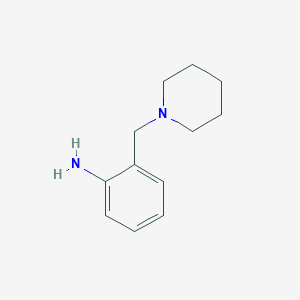
![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)
